5-Hydrazinyl-2-methoxypyridine

Vue d'ensemble

Description

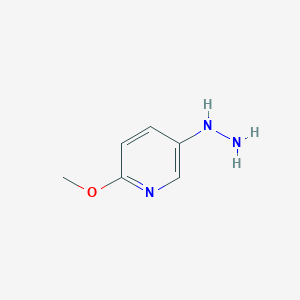

5-Hydrazinyl-2-methoxypyridine is a heterocyclic organic compound with the molecular formula C6H9N3O. It is characterized by a pyridine ring substituted with a hydrazinyl group at the 5-position and a methoxy group at the 2-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydrazinyl-2-methoxypyridine typically involves the reaction of 5-amino-2-methoxypyridine with sodium nitrite in the presence of hydrochloric acid, followed by reduction with tin(II) chloride dihydrate. The reaction conditions are as follows:

Step 1: Dissolve 5-amino-2-methoxypyridine in concentrated hydrochloric acid.

Step 2: Add a solution of sodium nitrite dropwise with ice cooling.

Step 3: Stir the mixture at a constant temperature.

Step 4: Add tin(II) chloride dihydrate dropwise, followed by stirring at room temperature.

Step 5: Extract the product using diethyl ether and dry over sodium sulfate.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Hydrazinyl-2-methoxypyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of oxides and hydroxyl derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Applications De Recherche Scientifique

5-Hydrazinyl-2-methoxypyridine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of advanced materials and catalysts

Mécanisme D'action

The mechanism of action of 5-Hydrazinyl-2-methoxypyridine involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The methoxy group enhances the compound’s solubility and bioavailability .

Comparaison Avec Des Composés Similaires

- 5-Hydrazino-2-methoxypyridine

- 5-Hydrazinyl-2-methoxypyridine dihydrochloride

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced reactivity and potential for diverse applications .

Activité Biologique

5-Hydrazinyl-2-methoxypyridine is a heterocyclic organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and applications in research, supported by relevant data and findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyridine ring with a hydrazinyl group at the 5-position and a methoxy group at the 2-position. This specific substitution pattern is crucial for its biological activity, as it influences the compound's reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites on enzymes, leading to inhibition or modulation of enzymatic activity. This interaction can affect several biochemical pathways, making it valuable in studying enzyme functions and developing enzyme inhibitors.

Key Mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes, which can alter metabolic pathways.

- Covalent Bond Formation : The hydrazinyl group facilitates the formation of covalent bonds with nucleophilic sites on proteins.

- Enhanced Solubility : The methoxy group improves the compound's solubility and bioavailability, allowing for better absorption in biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.

- Anticancer Potential : The compound has been explored for its potential anticancer effects, particularly against various cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells through enzyme inhibition.

Case Studies and Research Findings

-

Antimycobacterial Activity :

A study on pyridine-appended derivatives indicated that compounds similar to this compound showed significant antimycobacterial activity against Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for some derivatives were reported between 6.40–7.14 μM, demonstrating potential efficacy against tuberculosis infections . -

Cytotoxicity Studies :

In vitro cytotoxicity assays using human kidney cell lines (HEK293t) revealed that certain derivatives exhibited low toxicity, with cell viability percentages reaching up to 96.71% . This highlights the therapeutic window that could be explored further. -

Mechanistic Studies :

Research involving structure-activity relationship (SAR) studies has shown that modifications to the hydrazinyl and methoxy groups can significantly alter the biological activity of related compounds. Understanding these relationships is crucial for optimizing the efficacy of new derivatives.

Comparative Analysis

The following table summarizes key features of this compound compared to structurally similar compounds:

| Compound Name | CAS Number | Key Features | Antimicrobial Activity |

|---|---|---|---|

| This compound | 160664-95-9 | Hydrazinyl and methoxy groups | Potentially active |

| 2-Hydrazinyl-5-methoxypyridine | - | Different substitution pattern | Moderate |

| 4-Hydrazinylpyridine hydrochloride | 20815-52-5 | Different position of hydrazine | Limited |

| Pyridine-appended thiazole derivatives | - | Incorporates thiazole moiety | High |

Propriétés

IUPAC Name |

(6-methoxypyridin-3-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-10-6-3-2-5(9-7)4-8-6/h2-4,9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQWKLIXHJRVSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623475 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160664-95-9 | |

| Record name | 5-Hydrazinyl-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.